S-3-Chloro-2-methylphenylthioacetate

Description

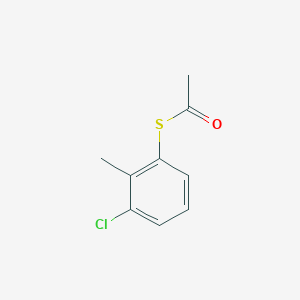

S-3-Chloro-2-methylphenylthioacetate is a thioester derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, linked to a thioacetate functional group. Thioesters are known for their reactivity in nucleophilic acyl substitution reactions, making them valuable in organic synthesis and drug development.

Properties

IUPAC Name |

S-(3-chloro-2-methylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-6-8(10)4-3-5-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWNTBRFDAQTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Chloro-2-methylphenylthioacetate typically involves the reaction of 3-chloro-2-methylphenol with thioacetic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

S-3-Chloro-2-methylphenylthioacetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

S-3-Chloro-2-methylphenylthioacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in organic chemistry.

Key Reactions:

- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction: The compound can be reduced to yield the corresponding thiol.

- Substitution: The chloro group can be replaced by nucleophiles such as amines or alkoxides.

Biology

In biological research, this compound is utilized in studies related to enzyme inhibition and protein interactions. The reactive functional groups allow it to modify biological molecules, potentially influencing enzyme activity and protein functions.

Case Study Example:

A study investigated the inhibitory effects of various thioacetates on specific enzymes involved in metabolic pathways. This compound was found to significantly inhibit enzyme activity at certain concentrations, indicating its potential as a tool for studying enzyme mechanisms .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials that possess unique properties due to its structural characteristics. Industries may leverage its reactivity for developing new materials or chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of S-3-Chloro-2-methylphenylthioacetate involves its interaction with various molecular targets. The chloro and thioacetate groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-3-Chloro-2-methylphenylthioacetate with two related compounds: Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate (a pharmaceutical intermediate) and Sodium Chloroacetate (an industrial carboxylate salt). Key differences in structure, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Data Table 1: Comparative Overview

Key Observations:

- Functional Groups : The oxoester group in Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attacks in synthetic pathways. In contrast, Sodium Chloroacetate’s carboxylate group is more polar and less reactive under neutral conditions .

Data Table 2: Hazard Comparison

Critical Notes:

- Sodium Chloroacetate’s hazards are well-documented, necessitating stringent PPE (e.g., goggles, gloves) during handling .

- Thioesters like this compound may release toxic thiols upon degradation, though steric shielding from the 2-methyl group could mitigate this risk compared to unsubstituted analogs.

Biological Activity

S-3-Chloro-2-methylphenylthioacetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a thioacetate functional group attached to a chlorinated aromatic ring. This unique structure contributes to its reactivity and potential biological effects. The presence of the chloro group enhances its electrophilic character, making it more reactive in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The thioacetate group can be metabolically activated to generate reactive intermediates that interact with cellular components, potentially leading to enzyme modulation and altered signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, possibly through oxidative stress mechanisms or by inhibiting specific oncogenic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Effect | Source |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of thiol-dependent enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : Research focused on the anticancer properties revealed that this compound could induce apoptosis in human breast cancer cell lines. The mechanism was linked to increased oxidative stress and activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-methylphenol | Lacks thioacetate group | Limited reactivity |

| 4-Methylphenylthioacetate | No chloro group | Different antimicrobial properties |

| 3-Chloro-4-methylbenzoic acid | Contains carboxylic acid group | Varies in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.